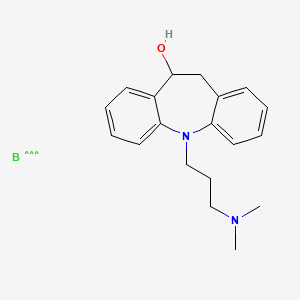
4,4'-Dichloro-3,3'-bis(4-ethoxybenzyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and two ethoxybenzyl groups attached to the biphenyl core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-(4-ethoxybenzyl)benzene.
Coupling Reaction: The key step involves a coupling reaction between two molecules of 4-chloro-3-(4-ethoxybenzyl)benzene to form the biphenyl core.
Reaction Conditions: The coupling reaction is usually carried out in the presence of a palladium catalyst under an inert atmosphere. The reaction temperature is maintained at around 100-150°C.
Industrial Production Methods
In industrial settings, the production of 4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and the reaction is carried out in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, hydro derivatives, and substituted biphenyl derivatives.
Scientific Research Applications
4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, leading to altered metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Dichloro-3,3’-bis(4-methoxybenzyl)-1,1’-biphenyl
- 4,4’-Dichloro-3,3’-bis(4-ethoxyphenyl)-1,1’-biphenyl
- 4,4’-Dichloro-3,3’-bis(4-methylbenzyl)-1,1’-biphenyl
Uniqueness
4,4’-Dichloro-3,3’-bis(4-ethoxybenzyl)-1,1’-biphenyl is unique due to the presence of ethoxybenzyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-chloro-4-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[(4-ethoxyphenyl)methyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl2O2/c1-3-33-27-11-5-21(6-12-27)17-25-19-23(9-15-29(25)31)24-10-16-30(32)26(20-24)18-22-7-13-28(14-8-22)34-4-2/h5-16,19-20H,3-4,17-18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPLJJOGXJGLRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3=CC(=C(C=C3)Cl)CC4=CC=C(C=C4)OCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-Methoxy-2-naphthyl)oxy]propanoic acid](/img/structure/B1435938.png)
![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)

![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)
cyclohexa-1,3,5-triene](/img/structure/B1435942.png)




![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)



